molecular formula C14H14ClNO2 B2500038 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one CAS No. 252875-45-9

5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one

Cat. No.: B2500038
CAS No.: 252875-45-9
M. Wt: 263.72
InChI Key: CYEJCMAAAMMALG-UHFFFAOYSA-N
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Description

5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a methyl group attached to a tetrahydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly catalysts, can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for a wide range of modifications, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-8-14(9(2)17)11(7-13(18)16-8)10-5-3-4-6-12(10)15/h3-6,11H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEJCMAAAMMALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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